Quadrilineatin

Description

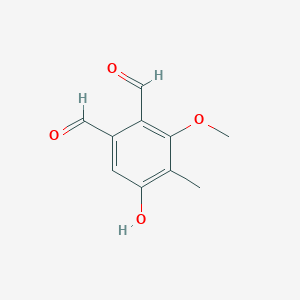

Structure

2D Structure

3D Structure

Properties

CAS No. |

642-27-3 |

|---|---|

Molecular Formula |

C10H10O4 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

5-hydroxy-3-methoxy-4-methylphthalaldehyde |

InChI |

InChI=1S/C10H10O4/c1-6-9(13)3-7(4-11)8(5-12)10(6)14-2/h3-5,13H,1-2H3 |

InChI Key |

VKLDQCUGHRGDAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=C1OC)C=O)C=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Quadrilineatin: A Technical Guide to its Discovery, Isolation, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadrilineatin, a unique aromatic aldehyde, represents a compelling subject for natural product research and drug discovery. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological assessment of this compound, a secondary metabolite produced by the fungus Aspergillus quadrilineatus. While research on this specific compound is in its nascent stages, initial findings suggest potential cytotoxic and anti-inflammatory properties, warranting further investigation into its therapeutic applications. This document aims to equip researchers with the foundational knowledge and methodologies to explore the full potential of this compound.

Discovery and Origin

This compound was first identified as a metabolic product of the fungus Aspergillus quadrilineatus (Thom and Raper) in a seminal 1957 study by Birkinshaw, Chaplen, and Lahoz-Oliver[1][2]. The producing organism, a member of the ubiquitous Aspergillus genus, was cultured on a specialized medium to facilitate the production of its secondary metabolites.

Producing Organism and Fermentation

Aspergillus quadrilineatus is a filamentous fungus that can be cultivated in a laboratory setting to produce this compound. The original study utilized a Czapek-Dox medium, a common synthetic nutrient solution for fungi, supplemented with specific minerals.

Experimental Protocol: Fungal Culture for this compound Production

-

Medium Preparation: A modified Czapek-Dox medium is prepared containing glucose (40 g), sodium nitrate (2 g), potassium dihydrogen phosphate (1 g), potassium chloride (0.5 g), magnesium sulfate heptahydrate (0.5 g), and ferrous sulfate heptahydrate (0.01 g) per liter of distilled water.

-

Sterilization: The medium is sterilized by autoclaving at 121°C (15 psi) for 20 minutes to prevent microbial contamination.

-

Inoculation: A pure culture of Aspergillus quadrilineatus is inoculated into the sterile medium under aseptic conditions.

-

Incubation: The inoculated flasks are incubated at 24°C for approximately 21 days in stationary culture to allow for fungal growth and metabolite production. The fungal mycelium will form a thick mat on the surface of the liquid medium.

Isolation and Purification of this compound

The isolation of this compound from the fungal culture involves a multi-step extraction and purification process designed to separate the compound from the culture medium and other metabolites.

Experimental Protocol: Isolation of this compound

-

Mycelium Separation: After the incubation period, the fungal mycelium is separated from the culture fluid by filtration.

-

Metabolite Extraction from Culture Fluid: The filtered culture fluid is extracted multiple times with a suitable organic solvent, such as chloroform, to transfer the organic-soluble metabolites, including this compound, into the solvent phase.

-

Mycelium Extraction: The separated fungal mycelium is also extracted with chloroform to recover any intracellularly trapped this compound.

-

Combined Extract Concentration: The chloroform extracts from both the culture fluid and the mycelium are combined and concentrated under reduced pressure to yield a crude extract.

-

Purification:

-

The crude extract is dissolved in a minimal amount of a suitable solvent and subjected to column chromatography over silica gel.

-

Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. The fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and the solvent is evaporated.

-

The resulting solid can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain pure, crystalline this compound.

-

The chemical structure of this compound was determined to be 1:2-diformyl-5-hydroxy-3-methoxy-4-methylbenzene, with the molecular formula C10H10O4[1][2].

Diagram: this compound Isolation Workflow

Caption: Workflow for the isolation and purification of this compound.

Biological Activity of Aspergillus quadrilineatus Extracts

Recent studies have begun to explore the bioactive potential of secondary metabolites from Aspergillus quadrilineatus. While data on pure this compound is not yet available, crude extracts of the fungus have demonstrated noteworthy biological effects.

Anti-inflammatory Activity

A 2023 study investigating the biological activities of extracts from various Aspergillus species reported that the extract of Aspergillus quadrilineatus exhibited significant anti-inflammatory properties.

| Bioactivity of Aspergillus quadrilineatus Extract | Result |

| Anti-inflammatory Assay (IC50) | 280.00 ± 0.43 μg/mL |

Table 1: Anti-inflammatory activity of Aspergillus quadrilineatus crude extract.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation Inhibition)

-

Reaction Mixture Preparation: A reaction mixture is prepared containing 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the Aspergillus quadrilineatus extract.

-

Control: A control solution is prepared with the same constituents but without the fungal extract.

-

Incubation: The mixtures are incubated at 37°C for 15 minutes.

-

Denaturation Induction: Protein denaturation is induced by heating the mixtures at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, the absorbance of the solutions is measured at 660 nm using a spectrophotometer.

-

Inhibition Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = ((Abs_control - Abs_sample) / Abs_control) * 100

-

IC50 Determination: The IC50 value, the concentration of the extract required to inhibit 50% of albumin denaturation, is determined by plotting the percentage inhibition against the extract concentration.

Cytotoxic Activity

The same study also revealed potent cytotoxic activity of the Aspergillus quadrilineatus extract against the human breast cancer cell line MCF-7.

| Cell Line | Concentration of A. quadrilineatus Extract | Growth Inhibition |

| MCF-7 | 0.5 mg/mL | 100% |

| MCF-7 | 0.25 mg/mL | 100% |

Table 2: Cytotoxic activity of Aspergillus quadrilineatus crude extract against MCF-7 cells.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the Aspergillus quadrilineatus extract and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for a few hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Cell Viability Calculation: The percentage of cell viability is calculated relative to untreated control cells.

Potential Signaling Pathways and Mechanism of Action

Currently, there is no direct experimental evidence elucidating the specific signaling pathways modulated by this compound. However, based on its chemical structure as an aromatic aldehyde and the observed cytotoxic effects of the producing fungus's extract, some plausible hypotheses can be formulated.

Aromatic aldehydes have been shown to influence various signaling pathways in cancer cells. For instance, benzaldehyde, a structurally related compound, has been reported to inhibit major signaling pathways such as PI3K/AKT/mTOR, STAT3, NFκB, and ERK in cancer cells[3][4]. These pathways are crucial for cell proliferation, survival, and inflammation. It is conceivable that this compound may exert its bioactivity through similar mechanisms.

Furthermore, some aldehydes are known to induce cellular stress and alter signaling cascades like the transforming growth factor-β (TGF-β) pathway, which is implicated in both fibrosis and carcinogenesis[5][6]. The cytotoxic effects of many fungal secondary metabolites are often mediated through the induction of apoptosis (programmed cell death)[7][8][9].

Diagram: Hypothetical Signaling Pathways Affected by this compound

Caption: Plausible signaling pathways potentially modulated by this compound.

Conclusion and Future Directions

This compound, a secondary metabolite from Aspergillus quadrilineatus, presents an intriguing avenue for natural product-based drug discovery. The historical data on its isolation and the recent findings on the bioactivity of its source organism's extract lay the groundwork for more in-depth research. The potent cytotoxic effects against a breast cancer cell line are particularly promising.

Future research should prioritize the following:

-

Scaled-up Isolation and Purification: Optimization of the fermentation and isolation protocols to obtain larger quantities of pure this compound for comprehensive biological evaluation.

-

Quantitative Bioactivity Studies: Determination of the specific IC50 values of pure this compound in various cancer cell lines and in anti-inflammatory assays to ascertain its potency.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by this compound to understand its mode of action.

-

Structural Analogue Synthesis and SAR Studies: Synthesis of structural analogues of this compound to explore structure-activity relationships (SAR) and potentially develop more potent and selective derivatives.

The information compiled in this technical guide serves as a valuable resource for researchers embarking on the exciting journey of exploring the therapeutic potential of this compound.

References

- 1. Studies in the biochemistry of micro-organisms. 102. This compound (1:2-diformyl-5-hydroxy-3-methoxy-4-methylbenzene), a metabolic product of Aspergillus quadrilineatus Thom & Raper - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies in the biochemistry of micro-organisms. 102. This compound (1:2-diformyl-5-hydroxy-3-methoxy-4-methylbenzene), a metabolic product of Aspergillus quadrilineatus Thom & Raper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Aldehydes alter TGF-β signaling and induce obesity and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aldehydes alter TGF-β signaling and induce obesity and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigations of fungal secondary metabolites with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Quadrilineatin: A Technical Guide to its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadrilineatin is a secondary metabolite produced by the filamentous fungus Aspergillus quadrilineatus. As with many fungal secondary metabolites, interest in this compound lies in its potential bioactivity and its unique chemical structure. This technical guide provides a comprehensive overview of the known natural sources of this compound, its abundance based on reported yields, and detailed experimental protocols for its extraction and isolation. Additionally, it touches upon the nascent research into the biological activities of extracts from its source organism.

Natural Sources and Abundance

The primary and thus far only confirmed natural source of this compound is the fungus Aspergillus quadrilineatus. This species has been isolated from various soil environments globally.

Quantitative Abundance

Quantitative data on the abundance of this compound is limited. The most detailed information comes from the original isolation study by Birkinshaw, Chaplen, and Lahoz-Oliver in 1957. The yield of crystalline this compound is reported as approximately 0.1 grams per liter of culture medium. This provides a baseline for the expected abundance under specific laboratory conditions.

| Natural Source | Compound | Reported Yield (Crystalline) | Reference |

| Aspergillus quadrilineatus | This compound | ~ 0.1 g/L of culture medium | Birkinshaw, J. H., Chaplen, P., & Lahoz-Oliver, R. (1957) |

Experimental Protocols

The following protocols are based on the established methods for the cultivation of Aspergillus quadrilineatus and the subsequent extraction and isolation of this compound.

Fungal Cultivation for this compound Production

Successful production of this compound relies on providing optimal culture conditions for Aspergillus quadrilineatus to stimulate secondary metabolism.

Materials:

-

Culture of Aspergillus quadrilineatus

-

Czapek-Dox liquid medium

-

Glucose

-

Peptone

-

2 L flasks

-

Incubator

Procedure:

-

Prepare a modified Czapek-Dox liquid medium containing 5% glucose and 0.25% peptone.

-

Dispense the medium into 2 L flasks, with each flask containing approximately 400 mL of the medium.

-

Inoculate the flasks with a spore suspension or mycelial fragments of Aspergillus quadrilineatus.

-

Incubate the cultures at 24°C under stationary conditions for approximately 21 days. The mycelium will form a thick, felt-like mat on the surface of the medium.

Extraction and Isolation of this compound

This protocol details the original method for extracting and purifying this compound from the fungal culture.

Materials:

-

Mycelial mat and culture filtrate from Aspergillus quadrilineatus culture

-

Chloroform

-

Anhydrous sodium sulfate

-

Hot ethanol

-

Charcoal

-

Rotary evaporator

-

Filtration apparatus (Buchner funnel, filter paper)

-

Crystallization dishes

Procedure:

-

Extraction of the Mycelium:

-

Separate the mycelial mat from the culture filtrate by filtration.

-

Dry the mycelium and then extract it with chloroform in a Soxhlet apparatus.

-

Concentrate the chloroform extract to a small volume. This will yield a yellow, crystalline solid.

-

-

Extraction of the Culture Filtrate:

-

Extract the culture filtrate three times with equal volumes of chloroform.

-

Combine the chloroform extracts and dry them over anhydrous sodium sulfate.

-

Concentrate the dried chloroform extract under reduced pressure using a rotary evaporator until a yellow solid is obtained.

-

-

Purification of this compound:

-

Combine the crude crystalline solids obtained from both the mycelium and the culture filtrate.

-

Recrystallize the combined solids from hot ethanol. The use of charcoal may be necessary to decolorize the solution.

-

Slowly cool the ethanol solution to allow for the formation of pale yellow, needle-like crystals of this compound.

-

Collect the crystals by filtration and dry them. The melting point of pure this compound is reported to be 215°C.

-

Biological Activity of Aspergillus quadrilineatus Extracts

Recent studies have begun to explore the biological activities of crude secondary metabolite extracts from Aspergillus quadrilineatus. While these activities have not been definitively attributed to this compound itself, they provide important context for future research.

-

Cytotoxic Activity: Extracts of Aspergillus quadrilineatus have demonstrated a significant cytotoxic effect against the MCF-7 human breast cancer cell line. A growth inhibition of 100% was observed at concentrations of 0.5 mg/mL and 0.25 mg/mL[1].

-

Anti-inflammatory Activity: The crude extract from Aspergillus quadrilineatus has also shown notable anti-inflammatory effects[1].

Further research is required to isolate and identify the specific compounds within the extract responsible for these activities and to elucidate their mechanisms of action.

Visualizations

Experimental Workflow for this compound Isolation

The following diagram illustrates the workflow for the extraction and isolation of this compound from Aspergillus quadrilineatus cultures.

Caption: Workflow for the extraction and isolation of this compound.

As no specific signaling pathways involving this compound have been elucidated to date, a diagrammatic representation of its mechanism of action cannot be provided. The workflow above serves to illustrate the key logical steps in obtaining the pure compound from its natural source.

References

Quadrilineatin: A Novel LCK Inhibitor for T-Cell Acute Lymphoblastic Leukemia - A Mechanistic Hypothesis

For distribution to researchers, scientists, and drug development professionals.

Introduction

Quadrilineatin is a novel, synthetic small molecule compound currently under investigation for its potential as a targeted therapeutic agent. This document outlines the hypothesized mechanism of action of this compound, focusing on its role as a potent and selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (LCK). LCK is a critical enzyme in the T-cell receptor (TCR) signaling pathway, and its aberrant activity has been implicated in the pathogenesis of T-cell Acute Lymphoblastic Leukemia (T-ALL).[1] This whitepaper provides a comprehensive overview of the proposed signaling cascade, supporting (hypothetical) quantitative data, detailed experimental protocols for validation, and visual representations of the key pathways and workflows.

Hypothesized Mechanism of Action

Our central hypothesis is that this compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of LCK. It is proposed that this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of LCK, thereby preventing the phosphorylation of its downstream substrates. This inhibition is hypothesized to disrupt the pre-TCR signaling cascade, which is crucial for the survival and proliferation of T-ALL cells.[1]

The proposed downstream effects of LCK inhibition by this compound include the suppression of the NF-κB signaling pathway. Mechanistically, LCK activity has been shown to be linked to the activation of the NF-κB pathway, which in turn upregulates the expression of anti-apoptotic proteins such as BCL-xL.[1] By inhibiting LCK, this compound is hypothesized to decrease the expression of BCL-xL, thereby promoting apoptosis in T-ALL cells.

Quantitative Data Summary

The following table summarizes the hypothetical in vitro data for this compound.

| Parameter | Value | Description |

| LCK IC50 | 25 nM | The half maximal inhibitory concentration of this compound against recombinant LCK enzyme activity. |

| FYN IC50 | 500 nM | The half maximal inhibitory concentration of this compound against recombinant FYN enzyme activity (a related kinase), indicating selectivity. |

| Jurkat cell line CC50 | 150 nM | The half maximal cytotoxic concentration of this compound in a T-ALL cell line. |

| CEM cell line CC50 | 200 nM | The half maximal cytotoxic concentration of this compound in another T-ALL cell line. |

| LCK Binding Affinity (Ki) | 10 nM | The inhibitory constant for the binding of this compound to the LCK active site. |

Key Experimental Protocols

1. In Vitro LCK Kinase Assay

-

Objective: To determine the direct inhibitory effect of this compound on LCK kinase activity.

-

Materials: Recombinant human LCK enzyme, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), this compound stock solution, ADP-Glo™ Kinase Assay kit.

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add 5 µL of each this compound dilution or vehicle control to wells of a 96-well plate.

-

Add 10 µL of a solution containing the LCK enzyme and the poly(Glu, Tyr) substrate to each well.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

2. Cell Viability Assay

-

Objective: To assess the cytotoxic effects of this compound on T-ALL cell lines.

-

Materials: Jurkat and CEM T-ALL cell lines, RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well cell culture plates, this compound stock solution, MTT reagent.

-

Procedure:

-

Seed Jurkat and CEM cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

-

Centrifuge the plates, remove the supernatant, and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the CC50 values from the dose-response curves.

-

3. Western Blot Analysis

-

Objective: To determine the effect of this compound on the phosphorylation of LCK downstream targets and the expression of BCL-xL.

-

Materials: Jurkat cells, this compound, RIPA buffer, protease and phosphatase inhibitors, primary antibodies (anti-pLCK, anti-LCK, anti-pERK, anti-ERK, anti-BCL-xL, anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate.

-

Procedure:

-

Treat Jurkat cells with varying concentrations of this compound or vehicle for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (β-actin).

-

Visualizations

References

An In-Depth Technical Guide to the Biological Activity Screening of Heterocyclic Compounds: A Focus on Quinazolines, Quinolines, and Naphthyridines

A Note on "Quadrilineatin": Initial database searches for "this compound" did not yield specific results, suggesting it may be a rare compound, a novel discovery with limited public data, or a potential misspelling of a related chemical entity. This guide will therefore focus on the biological activity screening of closely related and extensively studied heterocyclic compounds: quinazolines, quinolines, and naphthyridines. These scaffolds are prevalent in medicinal chemistry and exhibit a wide range of biological activities.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the biological activity screening of these important heterocyclic compounds. It includes quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key signaling pathways.

Data Presentation: Biological Activities

The following tables summarize the quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of selected quinazoline, quinoline, and naphthyridine derivatives.

Anticancer Activity

The anticancer properties of quinoline and quinazoline derivatives are often evaluated by their ability to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline | 7-chloro-4-quinolinylhydrazone | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [1] |

| HTC-8 (Colon) | 0.314 - 4.65 µg/cm³ | [1] | ||

| HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [1] | ||

| N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine | HCT-116 (Colon) | 2.56 | [2] | |

| RKO (Colon) | 3.67 | [2] | ||

| A2780 (Ovarian) | 3.46 | [2] | ||

| Hela (Cervical) | 2.71 | [2] | ||

| Quinoline-chalcone hybrid (Compound 23) | Various | 0.009 - 0.016 | [3] | |

| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast) | 3.35 | [3] | |

| Quinazoline | 4-arylamino-6-(5-substituted furan-2-yl)quinazoline | EGFR wild type | 5.06 nM | [4][5] |

| Quinazoline-indole derivative (Compound 27c) | Various | 0.002 - 0.011 | [6] | |

| Quinazoline-indole derivative (Compound 34b) | Various | 0.002 - 0.011 | [6] | |

| Quinazoline-based benzamide (Compound 12a) | Various | 0.0006 (average) | [6] | |

| Quinazoline-based benzamide (Compound 12d) | Various | 0.0007 (average) | [6] |

Antimicrobial Activity

The antimicrobial efficacy of naphthyridine derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Naphthyridine | 7-methyl-1,8-naphthyridinone derivatives | Bacillus subtilis | 1.7 - 13.2 (IC₅₀ against DNA gyrase) | [8] |

| 8,10-Dibromo-6-phenyl-6a,7,10,12-tetrahydro-1,7,12a-triaza-benzo[a]anthracen-12-one | Escherichia coli, Pseudomonas aeruginosa | Effective at 500 µ g/disc | [9] | |

| 8,10-Dibromo-6-(4-methoxy-phenyl)-1,7,12a-triaza-benzo[a]anthracen-12-one | Aspergillus niger, Fusarium oxysporum | High activity | [10] |

Anti-inflammatory Activity

The anti-inflammatory potential of heterocyclic compounds can be determined by their ability to inhibit inflammatory mediators or enzymes, such as cyclooxygenase (COX).

| Compound Class | Derivative | Assay | IC₅₀ (µM) | Reference |

| Pyrimidine | Pyrano[2,3-d]pyrimidine derivative (Compound 5) | COX-2 Inhibition | 0.04 ± 0.09 | [11] |

| Pyrano[2,3-d]pyrimidine derivative (Compound 6) | COX-2 Inhibition | 0.04 ± 0.02 | [11] | |

| Benzofuran Hybrid | Benzofuran-heterocyclic hybrid (Compound 5d) | NO Generation in RAW-264.7 cells | 52.23 ± 0.97 | [12] |

| Indole | 3-[1-acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole | Carrageenan-induced rat paw edema | High % inhibition | [13] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological activity screening. Below are protocols for key experiments cited in the evaluation of these heterocyclic compounds.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-20,000 cells per well in 200 µL of appropriate growth medium.[14] Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the test compound. Remove the medium from the wells and add 100 µL of fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[1]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[14]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]

Principle: A standardized suspension of a microorganism is tested against serial dilutions of an antimicrobial agent in a liquid medium. The lowest concentration that inhibits visible growth of the microorganism is the MIC.[16]

Protocol:

-

Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[17]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[17]

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[17]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[16][18]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: In macrophages, nitric oxide synthase (iNOS) is induced by LPS, leading to the production of NO. The concentration of NO can be measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Protocol:

-

Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.[12]

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce NO production.[12] Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.

Mandatory Visualization: Signaling Pathways and Workflows

The biological activities of these heterocyclic compounds are often mediated through their interaction with key cellular signaling pathways. Below are diagrams illustrating some of these pathways and a typical experimental workflow.

Signaling Pathways

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response.[19][20] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

Caption: The canonical NF-κB signaling pathway activated by pro-inflammatory stimuli.

Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate tumor cells.[21] The intrinsic pathway is initiated by intracellular stress and is regulated by the Bcl-2 family of proteins at the mitochondria.[22]

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

Experimental Workflow

Workflow for Anticancer Drug Screening

This diagram outlines a typical workflow for the initial screening of potential anticancer compounds.

Caption: A generalized workflow for preclinical anticancer drug screening.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. revistaclinicapsicologica.com [revistaclinicapsicologica.com]

- 10. irjet.net [irjet.net]

- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and antiinflammatory activity of heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bitesizebio.com [bitesizebio.com]

- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. researchgate.net [researchgate.net]

- 20. NF-κB - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. creative-diagnostics.com [creative-diagnostics.com]

Preliminary Toxicity Assessment of Quadrilineatin: A Technical Guide

Disclaimer: This document serves as a template for a preliminary toxicity assessment. As of November 2025, there is no publicly available scientific literature on a compound named "Quadrilineatin." Therefore, the data and experimental details presented herein are based on the well-characterized anti-cancer agent, Paclitaxel , to illustrate the structure and content of a comprehensive toxicity whitepaper for a novel compound.

Executive Summary

This guide provides a preliminary, non-clinical toxicity assessment of the hypothetical compound this compound. The primary objectives of this assessment are to characterize the acute toxicity profile and in vitro cytotoxicity of this compound, providing essential data for early-stage drug development and risk assessment. This document details the methodologies for acute oral toxicity testing in a rodent model and in vitro cytotoxicity assays against representative human cancer cell lines. Furthermore, it elucidates the putative mechanism of action, focusing on the key signaling pathways implicated in its cytotoxic effects. All experimental designs are aligned with international regulatory guidelines to ensure data integrity and relevance.

Acute Toxicity Profile

Acute toxicity studies are fundamental in determining the potential dangers of acute overdose in humans and for defining dose levels for subsequent preclinical studies.

Quantitative Acute Toxicity Data

The following table summarizes the median lethal dose (LD50) of the surrogate compound, Paclitaxel, in murine models, which is used here as a placeholder for this compound. A lower LD50 value is indicative of higher acute toxicity.

| Test Substance | Species | Route of Administration | LD50 Value | Reference |

| This compound (surrogate: Paclitaxel) | Mouse | Intravenous (IV) | 12 mg/kg | |

| This compound (surrogate: Paclitaxel) | Mouse | Intraperitoneal (IP) | 128 mg/kg | [1] |

| This compound (surrogate: Paclitaxel in Taxol® formulation) | Mouse | Intravenous (IV) | 31.3 - 34.8 mg/kg | [2][3] |

Note: The toxicity of Paclitaxel can be influenced by the formulation. Taxol® is formulated in Cremophor EL and ethanol, which can contribute to its toxicity. A Cremophor-free formulation of Paclitaxel has been shown to have an LD50 above 160 mg/kg in mice.[2]

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)

The acute toxic class method is a stepwise procedure using a minimal number of animals to classify a substance's toxicity.[4][5]

Objective: To determine the acute oral toxicity of this compound in a rodent model.

Test Guideline: OECD Guideline for the Testing of Chemicals, No. 423 ("Acute Toxic Class Method").[6]

Animals: Healthy, young adult female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant. Animals are acclimatized for at least 5 days before dosing.

Housing and Feeding: Animals are housed in standard conditions with a 12-hour light/dark cycle, a temperature of 22 ± 3°C, and relative humidity between 30% and 70%.[7] Standard laboratory diet and drinking water are provided ad libitum.

Dose Administration:

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered orally by gavage in a single dose. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.[5]

-

The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any prior information about the substance's toxicity.[8]

-

A stepwise procedure is followed using 3 animals per step. The outcome of the first step determines the next step (e.g., if mortality is observed, the dose for the next group is lowered; if no mortality, the dose is increased).[7]

Observations:

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

-

Observations are conducted frequently on the day of dosing and at least once daily for 14 days.[8]

-

At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are crucial for evaluating the direct effect of a compound on cell viability and for determining its potency.

Quantitative Cytotoxicity Data (IC50)

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table presents the IC50 values of the surrogate compound, Paclitaxel, against various human cancer cell lines.

| Cell Line | Cancer Type | Exposure Time | IC50 Value | Reference |

| MCF-7 | Breast Adenocarcinoma | 24 hours | 7.5 nM | [9] |

| MCF-7 | Breast Adenocarcinoma | 48 hours | Varies with formulation | [10] |

| A549 | Lung Carcinoma | 48 hours | 1.64 µg/mL (~1.92 µM) | [11] |

| A549 | Lung Carcinoma | 72 hours | 0.910 µg/mL | [11] |

| HeLa | Cervical Adenocarcinoma | 48 hours | 8.070 µM (in Paclitaxel-resistant cells) | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the in vitro cytotoxicity of this compound against selected human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[13]

-

Compound Treatment: A serial dilution of this compound is prepared in a culture medium. The medium from the cell plates is replaced with the medium containing various concentrations of the compound. Control wells receive the vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[13]

-

MTT Addition: After incubation, the treatment medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are then incubated for an additional 2-4 hours.[14]

-

Formazan Solubilization: The MTT-containing medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[13] The plate is gently shaken for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action

Understanding the mechanism of action is critical for predicting a compound's therapeutic effects and potential side effects. The putative mechanism of this compound is based on the known actions of Paclitaxel.

Signaling Pathway of this compound-Induced Apoptosis

This compound is hypothesized to induce apoptosis (programmed cell death) in cancer cells by targeting microtubule dynamics and subsequently activating pro-apoptotic signaling pathways. The primary mechanism involves the stabilization of microtubules, leading to mitotic arrest and the activation of downstream signaling cascades.

Caption: this compound-induced apoptotic signaling pathway.

Experimental Workflows

In Vitro Cytotoxicity Workflow (MTT Assay)

The following diagram illustrates the key steps in the MTT assay for determining the IC50 of this compound.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vivo Acute Oral Toxicity Workflow (OECD 423)

The following diagram outlines the decision-making process for the acute oral toxicity study according to OECD guideline 423.

Caption: Decision logic for the OECD 423 acute oral toxicity study.

References

- 1. Paclitaxel | C47H51NO14 | CID 36314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Toxicity studies of cremophor-free paclitaxel solid dispersion formulated by a supercritical antisolvent process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Paclitaxel Conjugate with Higher Efficiency and Lower Toxicity: A New Drug Candidate for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. oecd.org [oecd.org]

- 7. m.youtube.com [m.youtube.com]

- 8. bemsreports.org [bemsreports.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. MTT (Assay protocol [protocols.io]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Data on Quadrilineatin Remains Elusive

Despite extensive searches of scientific literature and chemical databases, a comprehensive public record of the spectroscopic data (NMR, MS, and IR) for the natural product quadrilineatin is not available. This significant information gap prevents the creation of a detailed technical guide as originally requested.

This compound, identified as 5-hydroxy-3-methoxy-4-methylphthalaldehyde, is a secondary metabolite produced by the fungus Aspergillus silvaticus. While its chemical structure and source organism are documented, the raw spectroscopic data and detailed experimental protocols for its characterization do not appear to be published in readily accessible scientific journals or databases.

This lack of data means that a full technical guide complete with quantitative data tables, detailed experimental methodologies, and specific signaling pathway diagrams for this compound cannot be compiled at this time. Such a guide is contingent on the primary research that involves the isolation and thorough structural elucidation of the compound, which would include the public dissemination of its NMR, MS, and IR spectra.

For researchers, scientists, and drug development professionals interested in this molecule, the primary step would be to perform the isolation of this compound from Aspergillus silvaticus and conduct a full suite of spectroscopic analyses to determine its chemical fingerprint.

General Methodologies for Spectroscopic Analysis of Natural Products

In the absence of specific data for this compound, this section provides a general overview of the standard experimental protocols used for the spectroscopic analysis of a novel natural product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical to avoid obscuring key signals in the spectrum.

-

Data Acquisition: A suite of NMR experiments is typically performed on a high-field NMR spectrometer (e.g., 400-800 MHz). Standard experiments include:

-

¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms.

-

¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), which are crucial for assembling the molecular structure.

-

-

Data Processing and Analysis: The acquired data is processed using specialized software to yield spectra. The chemical shifts (δ), coupling constants (J), and correlations are then analyzed to piece together the molecule's structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural elucidation.

Experimental Protocol:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. Common ionization techniques for natural products include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

-

Data Interpretation: The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition. Fragmentation patterns, often induced by tandem mass spectrometry (MS/MS), offer clues about the different structural components of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids or oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Acquisition: The sample is irradiated with infrared light, and the absorption is measured as a function of wavenumber (cm⁻¹).

-

Spectrum Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups (e.g., O-H, C=O, C-O, aromatic C=C bonds).

Visualizing Spectroscopic Workflows

While specific signaling pathways for this compound are unknown, the general workflow for its spectroscopic analysis can be visualized.

Caption: General workflow for the isolation and spectroscopic analysis of this compound.

Further research is required to isolate and characterize this compound to provide the scientific community with its foundational spectroscopic data. This would be a valuable contribution to the field of natural products chemistry and could enable further investigation into its biological activities and potential therapeutic applications.

Methodological & Application

Application Notes and Protocols for the Purification of Quadrilineatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadrilineatin is a secondary metabolite produced by the fungus Aspergillus quadrilineatus.[1] As a member of the phthalaldehyde class of compounds, with the chemical formula C₁₀H₁₀O₄ and the IUPAC name 5-hydroxy-3-methoxy-4-methylphthalaldehyde, it holds potential for biological activity, warranting further investigation for drug discovery and development.[2] This document provides detailed application notes and protocols for the purification of this compound using chromatographic techniques, including High-Performance Liquid Chromatography (HPLC). Due to the limited specific literature on this compound purification, this guide combines available information with established methods for the isolation of similar fungal secondary metabolites.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | PubChem[2] |

| Molecular Weight | 194.18 g/mol | PubChem[2] |

| IUPAC Name | 5-hydroxy-3-methoxy-4-methylphthalaldehyde | PubChem[2] |

| CAS Number | 642-27-3 | PubChem[2] |

Table 2: General Chromatographic Parameters for Fungal Metabolite Purification

| Parameter | Column Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Silica Gel 60 (70-230 mesh) | C18 Reverse-Phase (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Gradient of n-hexane, ethyl acetate, and methanol | Gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid |

| Elution Mode | Gradient | Gradient |

| Detection | Thin Layer Chromatography (TLC) with UV visualization | UV Detector (e.g., 254 nm) or Mass Spectrometry (MS) |

| Sample Preparation | Crude extract dissolved in a minimal amount of solvent | Filtered and dissolved in mobile phase |

Experimental Protocols

I. Fungal Culture and Extraction of Crude this compound

This protocol describes the initial steps to cultivate Aspergillus quadrilineatus and extract the crude secondary metabolites, including this compound.

Materials:

-

Aspergillus quadrilineatus culture

-

Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA)

-

Rice or other suitable solid substrate

-

Erlenmeyer flasks

-

Autoclave

-

Incubator

-

Chloroform

-

Ethyl acetate

-

Rotary evaporator

Protocol:

-

Fungal Cultivation:

-

Inoculate Aspergillus quadrilineatus onto PDA or MEA plates and incubate at 25-28°C for 7-10 days until sporulation.

-

Prepare a spore suspension by adding sterile water with 0.05% Tween 80 to the sporulating culture and gently scraping the surface.

-

Inoculate a solid substrate (e.g., autoclaved rice in Erlenmeyer flasks) with the spore suspension.

-

Incubate the solid-state fermentation for 2-4 weeks at 25-28°C in the dark.

-

-

Extraction:

-

After incubation, dry the fungal culture and grind it into a fine powder.

-

Extract the powdered culture with chloroform or ethyl acetate (1:3 w/v) by maceration at room temperature for 24 hours. Repeat the extraction three times.

-

Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

II. Purification of this compound by Column Chromatography

This protocol provides a general method for the initial fractionation of the crude extract to enrich for this compound.

Materials:

-

Crude extract from Protocol I

-

Silica gel 60 (70-230 mesh)

-

Glass chromatography column

-

Solvents: n-hexane, ethyl acetate, chloroform, methanol

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp

Protocol:

-

Column Packing:

-

Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column.

-

Allow the silica gel to settle, and then drain the excess solvent.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of chloroform.

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it.

-

Carefully load the dried, adsorbed sample onto the top of the packed column.

-

-

Elution:

-

Elute the column with a stepwise gradient of solvents. A suggested gradient is starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate, followed by chloroform and small percentages of methanol. For example:

-

n-hexane:ethyl acetate (9:1, 8:2, 7:3, ... 1:9)

-

chloroform:ethyl acetate mixtures

-

-

Collect fractions of equal volume.

-

-

Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 6:4).

-

Visualize the spots under a UV lamp.

-

Pool the fractions containing the compound of interest (based on Rf value comparison with a standard if available, or by further analytical methods).

-

III. High-Performance Liquid Chromatography (HPLC) Purification of this compound

This protocol outlines a reverse-phase HPLC method for the final purification of this compound from the enriched fractions obtained from column chromatography.

Materials:

-

Enriched fractions from Protocol II

-

HPLC system with a UV or PDA detector

-

C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Formic acid

-

Syringe filters (0.45 µm)

Protocol:

-

Sample Preparation:

-

Dissolve the enriched fraction in the initial mobile phase (e.g., 90% Water with 0.1% formic acid: 10% Acetonitrile with 0.1% formic acid).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: Linear gradient from 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: Linear gradient from 90% to 10% B

-

35-40 min: 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 20 µL

-

-

Fraction Collection:

-

Monitor the chromatogram and collect the peak corresponding to the retention time of this compound.

-

Analyze the purity of the collected fraction by re-injecting it into the HPLC system.

-

Combine pure fractions and remove the solvent under vacuum.

-

Visualizations

Caption: Experimental workflow for the purification of this compound.

Caption: Putative signaling pathway for this compound's bioactivity.

Putative Mechanism of Action and Signaling Pathway

While the specific biological activities of this compound are not yet well-defined in the literature, compounds with similar phthalaldehyde structures have been reported to exhibit antimicrobial and cytotoxic effects. The aldehyde functional groups are known to be reactive and can interact with cellular nucleophiles such as proteins and nucleic acids.

A plausible, yet hypothetical, mechanism of action for this compound could involve the induction of oxidative stress. As depicted in the signaling pathway diagram, this compound may interact with cellular membranes, leading to the generation of Reactive Oxygen Species (ROS). Furthermore, it might inhibit cellular antioxidant defense systems, such as glutathione reductase. This dual action would lead to an accumulation of ROS, which can activate stress-response pathways like the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Prolonged activation of these pathways can ultimately lead to programmed cell death, or apoptosis. This proposed pathway is based on the known activities of other fungal secondary metabolites and requires experimental validation for this compound.

References

Application Notes and Protocols for In Vitro Assay Development of Quadrilineatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadrilineatin is a novel natural product isolated from a rare marine invertebrate. Preliminary studies have suggested its potential as a bioactive compound with anti-proliferative properties. These application notes provide a comprehensive guide for the initial in vitro characterization of this compound, outlining key assays to determine its cytotoxic effects, mechanism of action, and impact on crucial cellular signaling pathways. The following protocols and data serve as a foundational framework for researchers engaged in the preclinical evaluation of this compound and other novel natural products.

Application Note 1: Cytotoxicity Profiling of this compound in Human Cancer Cell Lines

Objective: To determine the cytotoxic and anti-proliferative activity of this compound across a panel of human cancer cell lines using a quantitative colorimetric assay.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[1] It measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the desired cancer cell lines into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Cytotoxic Activity of this compound

| Cell Line | Histotype | This compound IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 5.2 |

| A549 | Lung Carcinoma | 8.9 |

| HeLa | Cervical Adenocarcinoma | 3.5 |

| HepG2 | Hepatocellular Carcinoma | 12.1 |

Experimental Workflow

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Application Note 2: Assessment of Apoptosis Induction by this compound

Objective: To investigate whether the cytotoxic effects of this compound are mediated through the induction of apoptosis.

Experimental Protocol: Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Materials:

-

This compound stock solution

-

Cancer cell line of interest (e.g., HeLa)

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Reagent

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Express the data as fold change in caspase activity relative to the vehicle control.

Data Presentation: Caspase-3/7 Activation by this compound

| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |

| Vehicle Control | - | 1.0 |

| This compound | 1.75 (0.5x IC50) | 2.5 |

| This compound | 3.5 (1x IC50) | 5.8 |

| This compound | 7.0 (2x IC50) | 12.3 |

| Staurosporine | 1 | 15.0 |

Signaling Pathway Diagram: Apoptosis Induction

Caption: Simplified intrinsic apoptosis pathway potentially activated by this compound.

Application Note 3: Investigating the Effect of this compound on the PI3K/Akt/mTOR Signaling Pathway

Objective: To determine if this compound exerts its anti-proliferative effects by modulating the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth, proliferation, and survival.[2]

Experimental Protocol: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins.

Materials:

-

This compound stock solution

-

Cancer cell line of interest (e.g., HeLa)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation: Modulation of PI3K/Akt/mTOR Pathway by this compound

| Target Protein | Treatment Time (hours) | Relative Phosphorylation Level (Normalized to Total Protein) |

| p-Akt (Ser473) | 0 | 1.00 |

| 6 | 0.65 | |

| 12 | 0.32 | |

| 24 | 0.15 | |

| p-mTOR (Ser2448) | 0 | 1.00 |

| 6 | 0.78 | |

| 12 | 0.45 | |

| 24 | 0.21 |

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

- 1. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bufalin-Mediated Regulation of Cell Signaling Pathways in Different Cancers: Spotlight on JAK/STAT, Wnt/β-Catenin, mTOR, TRAIL/TRAIL-R, and Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quadrilineatin Target Identification Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quadrilineatin Target Identification

These application notes provide a comprehensive guide for the identification of molecular targets of a novel bioactive compound, referred to herein as "this compound." As the specific biological activities of this compound are yet to be fully elucidated, this document outlines robust and widely applicable methodologies for target deconvolution. The primary strategies detailed are Thermal Proteome Profiling (TPP) and Affinity Purification-Mass Spectrometry (AP-MS) . These techniques, coupled with quantitative proteomics, offer powerful approaches to identify direct and indirect cellular binding partners of small molecules, thereby illuminating their mechanism of action and potential therapeutic applications.

I. Thermal Proteome Profiling (TPP) for Target Deconvolution

TPP is a powerful method for identifying direct and indirect targets of a small molecule in a cellular context. It is based on the principle that the binding of a ligand, such as this compound, can alter the thermal stability of its target protein. This change in stability can be monitored on a proteome-wide scale using quantitative mass spectrometry.

Data Presentation: TPP

The results of a TPP experiment are typically presented as changes in the melting temperature (Tm) of proteins in the presence versus the absence of the compound. A significant shift in Tm for a particular protein suggests a direct or indirect interaction with the compound.

Table 1: Example Quantitative Data from a Thermal Proteome Profiling (TPP) Experiment with this compound

| Protein ID | Gene Symbol | Description | Tm (°C) - Vehicle | Tm (°C) - this compound | ΔTm (°C) | p-value |

| P04637 | TP53 | Cellular tumor antigen p53 | 44.2 | 47.8 | +3.6 | < 0.001 |

| P62258 | RHOA | Transforming protein RhoA | 51.5 | 51.7 | +0.2 | 0.45 |

| Q06830 | MAPK1 | Mitogen-activated protein kinase 1 | 58.1 | 61.5 | +3.4 | < 0.001 |

| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 55.9 | 56.1 | +0.2 | 0.52 |

| P42336 | GSK3B | Glycogen synthase kinase-3 beta | 52.3 | 55.1 | +2.8 | 0.005 |

| O15530 | CDK2 | Cyclin-dependent kinase 2 | 49.8 | 49.9 | +0.1 | 0.89 |

Experimental Protocol: TPP

This protocol outlines the key steps for a TPP experiment to identify the targets of this compound.

1. Cell Culture and Treatment:

-

Culture cells of interest (e.g., a relevant cancer cell line) to ~80% confluency.

-

Treat cells with this compound at a predetermined effective concentration or a vehicle control (e.g., DMSO) for a specified time.

2. Thermal Treatment:

-

Harvest and lyse the cells.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 37°C to 67°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

3. Protein Extraction and Digestion:

-

Centrifuge the heated lysates to pellet aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Perform a protein concentration assay (e.g., BCA assay).

-

Reduce, alkylate, and digest the proteins with trypsin overnight.

4. Peptide Labeling and Mass Spectrometry:

-

Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

-

Combine the labeled peptide samples.

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

-

Process the raw mass spectrometry data to identify and quantify proteins.

-

Generate melting curves for each identified protein by plotting the relative soluble protein abundance as a function of temperature.

-

Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each protein in both the vehicle- and this compound-treated samples.

-

Calculate the change in melting temperature (ΔTm) and assess the statistical significance of these shifts.

Visualization: TPP Experimental Workflow

II. Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification

AP-MS is a powerful technique for identifying proteins that interact with a small molecule of interest. This method involves immobilizing a modified version of the small molecule (a "bait") on a solid support and using it to "pull down" interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.

Data Presentation: AP-MS

The results of an AP-MS experiment are typically presented as a list of proteins that are significantly enriched in the pull-down with the bait compound compared to a negative control. Quantitative metrics such as fold change and p-values are used to identify high-confidence interactors.

Table 2: Example Quantitative Data from an Affinity Purification-Mass Spectrometry (AP-MS) Experiment with this compound

| Protein ID | Gene Symbol | Description | Spectral Counts (Control) | Spectral Counts (this compound-Bait) | Fold Change | p-value |

| Q06830 | MAPK1 | Mitogen-activated protein kinase 1 | 2 | 58 | 29.0 | < 0.001 |

| P27361 | MAPK3 | Mitogen-activated protein kinase 3 | 1 | 45 | 45.0 | < 0.001 |

| P62258 | RHOA | Transforming protein RhoA | 35 | 38 | 1.1 | 0.78 |

| P42336 | GSK3B | Glycogen synthase kinase-3 beta | 3 | 62 | 20.7 | < 0.001 |

| P04637 | TP53 | Cellular tumor antigen p53 | 4 | 71 | 17.8 | < 0.001 |

| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 28 | 31 | 1.1 | 0.82 |

Experimental Protocol: AP-MS

This protocol provides a general workflow for an AP-MS experiment to identify this compound-binding proteins.

1. Synthesis of an Affinity Probe:

-

Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin). It is crucial that this modification does not abrogate the biological activity of the compound.

2. Immobilization of the Affinity Probe:

-

Immobilize the biotinylated this compound probe onto streptavidin-coated beads.

3. Cell Lysis and Protein Extraction:

-

Culture and harvest cells of interest.

-

Lyse the cells in a suitable buffer to extract total cellular proteins.

4. Affinity Pull-Down:

-

Incubate the cell lysate with the this compound-immobilized beads. As a negative control, incubate a separate aliquot of lysate with beads that have been blocked with biotin or an inactive analog of this compound.

-

Wash the beads extensively to remove non-specifically bound proteins.

5. Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads.

-

Reduce, alkylate, and digest the eluted proteins with trypsin.

6. Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Process the raw data to identify and quantify the proteins in both the experimental and control samples.

-

Calculate the fold enrichment and statistical significance for each identified protein to distinguish specific interactors from background binding.

Visualization: AP-MS Experimental Workflow

Quadrilineatin: Unveiling its Potential as a Molecular Probe in Cellular Respiration

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Quadrilineatin, a natural product isolated from the fungus Aspergillus silvaticus (previously known as Aspergillus quadrilineatus), has been identified as a potent inhibitor of mitochondrial function. Its chemical structure, 5-hydroxy-3-methoxy-4-methylphthalaldehyde, possesses a highly reactive ortho-diformyl group, which is key to its biological activity. While research on this compound is not extensive, existing studies highlight its potential as a molecular probe for investigating cellular respiration and mitochondrial pathways. This document provides an overview of its known mechanism of action and a foundational protocol for its application in studying mitochondrial electron transport chain (ETC) inhibition.

Molecular Profile and Mechanism of Action

This compound belongs to a class of aromatic ortho dialdehydes that act as inhibitors of electron transport and oxidative phosphorylation in mitochondria.[1][2] Its primary molecular target is within the mitochondrial electron transport chain.

Key Characteristics:

-

Molecular Formula: C₁₀H₁₀O₄

-

CAS Number: 642-27-3

-

Mechanism of Action: this compound is a potent inhibitor of Site III phosphorylation in the electron transport chain.[1][2] It is believed to exert its inhibitory effects through the cross-linking of amino groups on mitochondrial membrane polypeptides, including those on cytochrome c, thereby disrupting the normal flow of electrons and subsequent ATP synthesis.[1][2]

Quantitative Data

Currently, detailed quantitative data for this compound as a molecular probe, such as specific binding affinities (Kd) or comprehensive IC50/EC50 values across various cell lines, are not widely available in the public domain. The primary reported activity is a potent inhibition (80%) of Site III phosphorylation at a concentration of 25 μM in plant mitochondria.[1][2] Further research is required to establish a detailed quantitative profile for its use in mammalian systems and specific disease models.

| Parameter | Value | Conditions | Reference |